N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(18-12-26-16-7-3-4-8-17(16)27-18)22-21-24-23-20(28-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11,18H,1-2,5-6,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMGUWDZEVQFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.
Benzodioxine Group Introduction: The benzodioxine group can be introduced through condensation reactions involving catechols and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with a similar tetrahydronaphthalene moiety.
2-Naphthalenol, 5,6,7,8-tetrahydro-: Another compound with a tetrahydronaphthalene structure.
Uniqueness
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the tetrahydronaphthalene, oxadiazole, and benzodioxine groups, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The presence of the oxadiazole group is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. MMPs play a critical role in tumor progression and metastasis. The compound has shown promising inhibitory effects on MMP-9, which is particularly relevant in cancer biology.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A549 (lung adenocarcinoma) : The compound showed an IC50 value of approximately mM.
- C6 (glioma) : An IC50 value of mM was observed.
These values indicate that the compound is comparable to cisplatin in terms of efficacy while exhibiting lower toxicity towards normal cell lines such as NIH/3T3 mouse embryonic fibroblasts .
Selectivity and Safety Profile
The selectivity index (SI) for the compound against A549 and C6 cell lines was found to be significantly high (greater than 300), suggesting that it can selectively target cancer cells while sparing normal cells . This characteristic is vital for developing safer therapeutic agents.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (mM) | Selectivity Index |
|---|---|---|
| A549 | >300 | |
| C6 | >300 | |
| NIH/3T3 | >1.104 | - |
Case Studies
Case Study 1: MMP Inhibition
In vitro studies revealed that the compound effectively inhibited MMP-9 activity by approximately 30% at a concentration of 1.3 μM. This inhibition correlates with reduced tumor cell migration and invasion capabilities .
Case Study 2: Antitumor Activity
A series of experiments conducted on various cancer cell lines indicated that the compound not only inhibits cell proliferation but also induces apoptosis in sensitive cells via the activation of pro-apoptotic pathways .
Q & A
Q. What are the key synthetic routes for N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with carbon disulfide or other reagents under reflux conditions (e.g., ethanol, 80°C).
- Step 2 : Coupling the oxadiazole intermediate with a tetrahydronaphthalene derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and MS (molecular ion peak matching theoretical mass) .
Q. How is the structural integrity of this compound validated in experimental settings?
Critical techniques include:
- X-ray crystallography for 3D conformation analysis (if single crystals are obtainable).
- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
- Elemental analysis (C, H, N, S) to verify purity (>95%).
For example, the oxadiazole ring’s N–N and C–O vibrations are confirmed via IR, while aromatic protons in the tetrahydronaphthalene moiety appear as multiplet signals in ¹H NMR .
Advanced Research Questions
Q. What methodologies optimize reaction yields and purity for large-scale synthesis?
Advanced strategies include:
- Design of Experiments (DOE) : Fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Continuous flow reactors : Enhanced mixing and heat transfer for scalable production, reducing side reactions.
- In-line analytics : Real-time monitoring via HPLC or Raman spectroscopy to adjust parameters dynamically.
For instance, DOE has reduced synthesis time by 40% while maintaining >90% yield in analogous oxadiazole derivatives .
Q. How can contradictory biological activity data be resolved across studies?
Approaches include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to clarify potency.
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinases, microbial enzymes).
- Meta-analysis : Pool data from independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strain susceptibility or assay conditions .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Simulate binding to enzyme active sites (e.g., COX-2, β-lactamase) using crystal structures from the PDB.
- MD simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with activity trends.
For example, docking studies on similar benzodioxine-oxadiazole hybrids predicted strong hydrogen bonding with Tyr355 in COX-2 .
Q. What toxicological assessments are critical for preclinical evaluation?
Key assays:
- In vitro cytotoxicity : MTT/WST-1 assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
- hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk.
Low toxicity (IC₅₀ > 100 µM in normal cells) has been observed in structurally related compounds, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
